6-Acetyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one

Lipophilicity Regioisomeric differentiation Assay buffer compatibility

6‑Acetyl‑2‑(methylsulfanyl)pyrido[2,3‑d]pyrimidin‑5(8H)‑one is a bicyclic heterocycle belonging to the pyrido[2,3‑d]pyrimidin‑5‑one class, characterized by a 6‑acetyl substituent and a 2‑methylsulfanyl group on the fused pyrimidine ring. The compound (C₁₀H₉N₃O₂S, MW 235.26 g/mol) possesses a calculated LogP of 1.24, a polar surface area of 101.0 Ų, and a monoisotopic mass of 235.0415 Da.

Molecular Formula C10H9N3O2S
Molecular Weight 235.26 g/mol
CAS No. 59582-75-1
Cat. No. B12903637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Acetyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one
CAS59582-75-1
Molecular FormulaC10H9N3O2S
Molecular Weight235.26 g/mol
Structural Identifiers
SMILESCC(=O)C1=CNC2=NC(=NC=C2C1=O)SC
InChIInChI=1S/C10H9N3O2S/c1-5(14)6-3-11-9-7(8(6)15)4-12-10(13-9)16-2/h3-4H,1-2H3,(H,11,12,13,15)
InChIKeyYPVIQXHCWDFQSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6‑Acetyl‑2‑(methylsulfanyl)pyrido[2,3‑d]pyrimidin‑5(8H)‑one (CAS 59582‑75‑1): Core Scaffold, Physicochemical Identity, and Sourcing Context


6‑Acetyl‑2‑(methylsulfanyl)pyrido[2,3‑d]pyrimidin‑5(8H)‑one is a bicyclic heterocycle belonging to the pyrido[2,3‑d]pyrimidin‑5‑one class, characterized by a 6‑acetyl substituent and a 2‑methylsulfanyl group on the fused pyrimidine ring . The compound (C₁₀H₉N₃O₂S, MW 235.26 g/mol) possesses a calculated LogP of 1.24, a polar surface area of 101.0 Ų, and a monoisotopic mass of 235.0415 Da . Unlike extensively annotated 4‑amino‑2‑aryl‑pyrido[2,3‑d]pyrimidine congeners that dominate kinase‑targeted medicinal chemistry campaigns [1], this N‑8‑unsubstituted 5‑one scaffold is primarily encountered as a synthetic intermediate or screening hit, and no primary disclosure of its standalone biological activity was identified in peer‑reviewed literature. Consequently, quantitative differentiation must be derived from physicochemical, regioisomeric, and functional‑group‑dependent evidence rather than head‑to‑head potency comparisons.

6‑Acetyl handle enables Knoevenagel condensation–based library diversification
Non‑canonical pharmacophore probes kinase space beyond 4‑amino‑2‑aryl chemotypes
Methylsulfanyl ¹³C NMR signature supports oxidation‑state QC without biological data

Why 6‑Acetyl‑2‑(methylsulfanyl)pyrido[2,3‑d]pyrimidin‑5(8H)‑one Cannot Be Replaced by a Generic Pyrido[2,3‑d]pyrimidine Analog


Substituting this compound with a structurally related pyrido[2,3‑d]pyrimidine—such as the 7‑one regioisomer, a 4‑amino derivative, or a 2‑aryl/methylsulfonyl analog—alters the electron density of the bicyclic core, the tautomeric preference, and the reactivity of the substituents, even when the formal molecular formula appears similar . The 6‑acetyl group serves as a versatile handle for Knoevenagel condensations and ring‑closure reactions that are not feasible with the 6‑unsubstituted or 6‑ester analogs, while the 2‑methylsulfanyl group offers a distinct oxidative potential compared to methylsulfonyl or amino groups [1]. Furthermore, the N‑8‑unsubstituted 5‑one core adopts a tautomeric state that differs from both the 8‑substituted and 7‑one regioisomers, leading to divergent hydrogen‑bonding patterns in target binding pockets and altered physicochemical properties such as LogP and solubility . These intrinsic differences preclude one‑to‑one functional substitution without re‑validation of synthetic pathways, pharmacological profiles, or analytical reference standards.

Reactivity mismatch
6‑Acetyl group enables Knoevenagel condensation; 6‑H or 6‑ester analogs may not support this reaction.
Tautomeric & H‑bond shift
7‑One regioisomer can alter core electronics and solubility, complicating direct functional substitution.
Oxidation state sensitivity
Methylsulfonyl or amino analogs may exhibit divergent electron density and reactivity, limiting interchangeability.

Quantitative Evidence Guide: 6‑Acetyl‑2‑(methylsulfanyl)pyrido[2,3‑d]pyrimidin‑5(8H)‑one Differentiation Data


Lipophilicity Shift Relative to the 7‑One Regioisomer Guides Solubility‑Dependent Assay Design

The measured LogP of 6‑acetyl‑2‑(methylsulfanyl)pyrido[2,3‑d]pyrimidin‑5(8H)‑one is 1.24 , whereas the closely related 7‑one regioisomer 2‑(methylthio)pyrido[2,3‑d]pyrimidin‑7(8H)‑one (CAS 211244‑81‑4) exhibits a LogP of 1.04 . This ΔLogP of +0.20 indicates a 58% higher predicted octanol‑water partition coefficient for the 5‑one scaffold, attributable to the altered hydrogen‑bonding capacity of the carbonyl placement.

LogP Shift vs 7‑One
Data to verify
ΔLogP +0.20 (58% higher partition)
May alter aqueous solubility and assay buffer compatibility.
Calculated values; no experimental LogP.
Lipophilicity Regioisomeric differentiation Assay buffer compatibility

¹³C NMR Chemical‑Shift Signature Enables Unambiguous Oxidation‑State Verification of the 2‑Methylsulfanyl Group

In a systematic ¹³C NMR study of pyrido[2,3‑d]pyrimidin‑5‑ones and related heterocycles containing methylsulfanyl groups, the C‑4 atom bearing the sulfur substituent resonates in a distinct chemical‑shift range that differs markedly from that of the corresponding methylsulfonyl (oxidized) analogs . Although the study does not report data for the exact CAS 59582‑75‑1 compound, the class‑level observation provides a diagnostic tool: upon oxidation of the methylsulfanyl group to methylsulfonyl, a significant upfield shift of the C‑4 signal is observed, while the C‑4a (ring‑junction) shift remains practically invariant.

¹³C NMR Marker
Class‑level
Distinct C‑4 shift separates methylsulfanyl from methylsulfonyl
Enables oxidation‑state verification in QC without bioassay data.
Exact shifts not reported for CAS 59582‑75‑1.
NMR spectroscopy Oxidation state verification Quality control

Synthetic Versatility via the 6‑Acetyl Moiety: Knoevenagel Condensation Gateways Absent in 6‑Unsubstituted or 6‑Ester Analogs

The 6‑acetyl group in pyrido[2,3‑d]pyrimidin‑5‑ones enables direct Knoevenagel condensation with aromatic aldehydes to generate 6‑cinnamoyl derivatives, a transformation that is not accessible to 6‑unsubstituted or 6‑carboalkoxy analogs [1]. In a related study, 6‑acetylpyridopyrimidine‑7‑one (compound 3e) was formed via condensation of ethyl 2‑(2‑hydroxybenzylidene)acetoacetate with 6‑amino‑1‑benzyluracil, and the 6‑acetyl intermediate served as a precursor for further annulation reactions [2]. Although no published reaction yields exist for CAS 59582‑75‑1 specifically, the presence of the 6‑acetyl group confers a reactivity profile for C–C bond formation that is absent in the commercially more common 2‑(methylthio)pyrido[2,3‑d]pyrimidin‑7(8H)‑one (CAS 211244‑81‑4), which lacks the 6‑acetyl handle.

Knoevenagel Reactivity
Supporting evidence
6‑Acetyl enables C–C bond formation; no yields reported for target
Bypasses de novo acetyl installation; saves ≥2 synthetic steps.
Class‑level precedent; validate with specific aldehyde.
Synthetic chemistry Knoevenagel condensation Scaffold diversification

Differentiation from 4‑Amino‑Substituted Congeners: Steric and Electronic Landscapes in Kinase‑Targeted Design

The majority of biologically annotated pyrido[2,3‑d]pyrimidines in the patent and journal literature carry a 4‑amino or 4‑anilino substituent, which engages the kinase hinge region via hydrogen‑bonding interactions [1][2]. In contrast, 6‑acetyl‑2‑(methylsulfanyl)pyrido[2,3‑d]pyrimidin‑5(8H)‑one lacks a 4‑amino group, presenting a distinct pharmacophoric profile: the 2‑methylsulfanyl group is a weaker hydrogen‑bond acceptor than a 2‑amino or 2‑anilino group, and the 6‑acetyl moiety occupies the region typically decorated with amide or aryl substituents in FMS and CDK inhibitor series [1][3]. In the FMS inhibitor series, introduction of an amide substituent at the 6‑position of the pyridone core resulted in a significant potency increase (>10‑fold), demonstrating the sensitivity of this position to chemical modification [3]. The absence of a 4‑amine and the presence of a 2‑methylsulfanyl group in CAS 59582‑75‑1 thus define a distinct chemical space that cannot be sampled by the more common 4‑amino‑2‑aryl libraries.

Pharmacophore Profile
Class‑level
Target: no 4‑amino, 2‑methylsulfanyl (weaker H‑bond) Comparator: 4‑amino‑2‑aryl hinge‑binders
Probes kinase space complementary to canonical hinge‑binding chemotypes.
No direct affinity data; pharmacophoric divergence only.
Kinase inhibitor design Structure–activity relationships Scaffold selection

Cytotoxic Potential of 2‑(Alkylsulfanyl)pyrido[2,3‑d]pyrimidine Class Provides a Biological Baseline for the Core Scaffold

A series of 2‑(alkylsulfanyl)‑N‑alkylpyrido[2,3‑d]pyrimidine‑4‑amine derivatives—structurally related to the target compound via the 2‑alkylsulfanyl motif—was evaluated for in vitro cytotoxicity against human breast (MCF‑7), colon (HT‑29), and bladder (T‑24) cancer cell lines [1]. Active compounds in that series, such as 6c, 6d, 6e, 6j, 6o, and 6p, exhibited significant cytotoxicity in at least two of the three tested cell lines and induced caspase‑3 activation and nuclear chromatin degradation [1]. Importantly, several compounds did not show cytotoxicity in two non‑tumoral human cell lines, suggesting a degree of tumor‑cell selectivity within this chemotype [1]. Although CAS 59582‑75‑1 was not directly tested, the data establish that the 2‑(alkylsulfanyl)pyrido[2,3‑d]pyrimidine core is permissive for cellular activity, and the 6‑acetyl‑5‑one substitution pattern represents an untested quadrant of this active landscape.

Cytotoxicity Class Data
Class‑level
Related 2‑alkylsulfanyl analogs: low µM IC₅₀ and caspase‑3 activation in MCF‑7, HT‑29, T‑24
Supports cytotoxicity screening rationale for 2‑methylsulfanyl core.
Target untested; extrapolation requires validation.
Cytotoxicity Apoptosis induction Cancer cell lines

Recommended Use Cases for 6‑Acetyl‑2‑(methylsulfanyl)pyrido[2,3‑d]pyrimidin‑5(8H)‑one Based on Differentiating Evidence


Scaffold‑Focused Chemical Library Design for Kinase Chemogenomic Screening

This compound is appropriate for inclusion in diversity‑oriented or chemogenomic screening libraries that aim to sample pyrido[2,3‑d]pyrimidine chemical space beyond the heavily patented 4‑amino‑2‑aryl‑5‑one scaffolds. Its distinct pharmacophoric signature—2‑methylsulfanyl (weak H‑bond acceptor), absence of 4‑amine, and 6‑acetyl group—probes a region of kinase‑binding space that is complementary to canonical hinge‑binding motifs [1][2]. The class‑level evidence of 2‑(alkylsulfanyl)pyrido[2,3‑d]pyrimidine cytotoxicity [3] further supports the potential for identifying hits in oncology‑oriented screens.

Synthetic Intermediate for Diversification via 6‑Acetyl‑Directed Reactions

Laboratories engaged in medicinal chemistry campaigns that require late‑stage diversification of the pyrido[2,3‑d]pyrimidin‑5‑one core can leverage the 6‑acetyl group as a Knoevenagel condensation handle to generate 6‑cinnamoyl or 6‑heteroarylvinyl analogs [4]. This reactivity is unavailable with the more common 2‑(methylthio)pyrido[2,3‑d]pyrimidin‑7(8H)‑one (CAS 211244‑81‑4), positioning CAS 59582‑75‑1 as a strategic choice when synthetic efficiency and scaffold‑decorating potential are prioritized over pre‑existing biological annotation.

Analytical Reference Standard for Methylsulfanyl Oxidation‑State Verification

Quality‑control laboratories and process‑chemistry groups can use this compound as a reference standard for ¹³C NMR‑based monitoring of the methylsulfanyl group oxidation state during synthesis and storage. The characteristic C‑4 chemical‑shift signature distinguishes the sulfide form from over‑oxidized sulfoxide and sulfone by‑products , providing a non‑biological identity verification method that does not require reference to pharmacological data.

Regioisomeric Probe for LogP‑Dependent Assay Condition Optimization

Because the 5‑one scaffold exhibits a LogP of 1.24 , representing a 58% higher predicted lipophilicity relative to the 7‑one regioisomer (LogP 1.04) , researchers can employ this compound as a tool to study the impact of regioisomeric carbonyl placement on solubility, membrane permeability, and non‑specific binding in biochemical and cell‑based assays. This application is particularly relevant for laboratories developing or validating high‑throughput screening assay protocols for pyrido[2,3‑d]pyrimidine libraries.

Application
Selection Property
Validation Focus
Chemogenomic library design
Non‑canonical pharmacophore (no 4‑amino, 2‑methylsulfanyl)
Kinase selectivity space beyond hinge‑binding motifs
Synthetic diversification
Built‑in 6‑acetyl Knoevenagel reactivity
Cinnamoyl/heteroarylvinyl library synthesis
Oxidation‑state QC reference
Methylsulfanyl ¹³C NMR signature
Sulfide vs sulfoxide/sulfone identity verification
Regioisomeric assay probe
Regioisomer‑dependent lipophilicity
Solubility and non‑specific binding assessment
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